- Formation of pyridazino[6,1-c][1,4]oxazin-8(7H)-ones by intramolecular cycloaddition of azoalkenesJournal of the Chemical Society, 1972, , 1972-1999,
Cas no 98021-61-5 (2-(prop-2-yn-1-yloxy)acetic acid)

98021-61-5 structure
商品名:2-(prop-2-yn-1-yloxy)acetic acid
2-(prop-2-yn-1-yloxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- (2-propyn-1-yloxy)acetic Acid
- 2-(prop-2-ynyloxy)acetic acid
- MALONIC ACID, 2-PROPYNYL-, DIETHYL ESTER
- (2-propynyl)propanedioic acid diethyl ester
- Malonic acid, 2-(2-propynyl)-, diethyl ester
- 2-(2-propynyl)malonic acid diethyl ester
- diethyl (prop-2-ynyl)malonate
- 2-(2-propynyloxy)acetic acid
- Diethyl propargylmalonate
- diethyl 2-(prop-2-enyl)malonate
- USAF KF-9
- prop-2-ynyloxyacetic acid
- diethyl 2-(prop-2-ynyl)malonate
- Diethyl 2-(prop-2-yn-1-yl)malonate
- Diethyl (mono) propargyl malonate
- AC1L1G64
- 2-propargylmalonic acid diethyl ester
- BRN 1103668
- 2-(2-Propyn-1-yloxy)acetic acid (ACI)
- Acetic acid, (2-propynyloxy)- (6CI, 9CI)
- (2-Propynyloxy)acetic acid
- (Propargyloxy)acetic acid
- 2-(Prop-2-ynyloxy)aceticacid
- DB-163438
- AKOS005200678
- SY275440
- MFCD10694017
- WS-00179
- 2-prop-2-ynoxyacetic acid
- 98021-61-5
- (PROP-2-YN-1-YLOXY)ACETIC ACID
- Z362807246
- SCHEMBL2505557
- CS-0070099
- AT18966
- a-propargyloxyacetic acid
- F8885-6186
- prop-2-ynyloxy-acetic acid
- 2-(prop-2-yn-1-yloxy)acetic acid
- EN300-106432
-
- インチ: 1S/C5H6O3/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H,6,7)
- InChIKey: DZQBMVUCILXGLV-UHFFFAOYSA-N
- ほほえんだ: O=C(COCC#C)O
計算された属性
- せいみつぶんしりょう: 114.031694049g/mol
- どういたいしつりょう: 114.031694049g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
2-(prop-2-yn-1-yloxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A715238-5g |
2-(Prop-2-ynyloxy)acetic acid |
98021-61-5 | 95% | 5g |
$623.0 | 2025-02-22 | |
TRC | P184391-1g |
2-(Prop-2-yn-1-yloxy)acetic Acid |
98021-61-5 | 1g |
$ 840.00 | 2022-06-03 | ||
Enamine | EN300-106432-0.1g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95.0% | 0.1g |
$100.0 | 2025-02-21 | |
Life Chemicals | F8885-6186-1g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95%+ | 1g |
$580.0 | 2023-09-05 | |
Life Chemicals | F8885-6186-10g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95%+ | 10g |
$4650.0 | 2023-09-05 | |
Enamine | EN300-106432-0.05g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95.0% | 0.05g |
$67.0 | 2025-02-21 | |
Enamine | EN300-106432-2.5g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95.0% | 2.5g |
$490.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140739-100mg |
2-(Prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 97% | 100mg |
¥393.00 | 2024-04-23 | |
Life Chemicals | F8885-6186-0.25g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95%+ | 0.25g |
$523.0 | 2023-09-05 | |
Ambeed | A715238-10g |
2-(Prop-2-ynyloxy)acetic acid |
98021-61-5 | 95% | 10g |
$1060.0 | 2025-02-22 |
2-(prop-2-yn-1-yloxy)acetic acid 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Cyclization of alkynecarboxylic acids: synthesis of 6-exo-methylene-1,4-dioxan-2-onesJournal of Chemical Research, 1991, ,,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium Solvents: Benzene
リファレンス
- Synthesis of 3-alkyl-6-methyl-1,4-dioxanes and dioxenesArmyanskii Khimicheskii Zhurnal (1990, 1990, 43(10), 664-8,
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
リファレンス
- Triazole-linked fluorescent bisboronic acid capable of selective recognition of the Lewis Y antigenBioorganic & Medicinal Chemistry Letters (2017, 2017, 27(9), 1983-1988,
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 0 °C; 2 h, rt
リファレンス
- Ru-Catalyzed cascade reaction of α,ω-alkynoic acids and arylethylamines towards the synthesis of aryl-fused heterocyclesOrganic Chemistry Frontiers (2020, 2020, 7(4), 660-665,
合成方法 6
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; 1 h, 15 °C
リファレンス
- A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein DegradationJournal of Medicinal Chemistry (2018, 2018, 61(2), 453-461,
合成方法 7
はんのうじょうけん
リファレンス
- Intramolecular dipolar cycloaddition reaction of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates: synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. [Erratum to document cited in CA131:102227]Journal of the Chemical Society, 1999, ,,
合成方法 8
はんのうじょうけん
リファレンス
- Intramolecular dipolar cycloaddition reaction of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates: synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivativesJournal of the Chemical Society, 1999, , 1219-1224,
合成方法 9
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, 25 °C
リファレンス
- Self-Assembled pH-Sensitive Cholesteryl Pullulan Nanogel As a Protein Delivery VehicleBiomacromolecules (2013, 2013, 14(1), 56-63,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 0 °C
1.2 Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
リファレンス
- Silver-catalyzed intramolecular hydroamination of alkynes in aqueous media: efficient and regioselective synthesis for fused benzimidazolesGreen Chemistry (2011, 2011, 13(2), 397-405,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt
1.2 2 h, rt; overnight, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 2 h, rt; overnight, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
リファレンス
- Enabling Multiple Conjugation to Oligonucleotides Using "Click Cycles"Bioconjugate Chemistry (2016, 2016, 27(11), 2620-2628,
合成方法 12
はんのうじょうけん
リファレンス
- Preparation of thermocleavable conjugates based on ansamitocin and superparamagnetic nanostructured particles by a chemobiosynthetic approachChemistry - A European Journal (2014, 2014, 20(52), 17541-17551,
2-(prop-2-yn-1-yloxy)acetic acid Raw materials
- Ethyl bromoacetate
- to ntu
- ethyl 2-chloroacetate
- methyl 2-(prop-2-yn-1-yloxy)acetate
- 2-(2-Propyn-1-yloxy)acetic acid tert-butyl ester
2-(prop-2-yn-1-yloxy)acetic acid Preparation Products
2-(prop-2-yn-1-yloxy)acetic acid 関連文献
-
M?d?lina Elena Mois?,László Poppe,Cristian Andrei Gal,László Csaba Bencze,Florin Dan Irimie,Csaba Paizs,Francisc Peter,Monica Ioana To?a React. Chem. Eng. 2018 3 790
98021-61-5 (2-(prop-2-yn-1-yloxy)acetic acid) 関連製品
- 896288-96-3(N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide)
- 1805624-42-3(4-(Difluoromethyl)-2-methyl-6-nitro-3-(trifluoromethyl)pyridine)
- 1356736-43-0(2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide)
- 2137607-68-0(6-cyclopropyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid)
- 938365-16-3(5-bromo-2,3-dimethoxybenzene-1-carbothioamide)
- 2418678-09-6((5-Azido-3-formyl-2-methylphenyl)methanesulfonyl chloride)
- 1118786-89-2(2-(4-chlorophenyl)-2,2-difluoroethanethioamide)
- 2757955-30-7(4-(cyclopentanesulfonyl)-1H-pyrazole)
- 124038-37-5(Methyl 3-(2-oxoethyl)benzoate)
- 1804359-55-4(Methyl 4-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-2-acetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:98021-61-5)2-(prop-2-yn-1-yloxy)acetic acid

清らかである:99%/99%
はかる:1g/5g
価格 ($):237.0/800.0